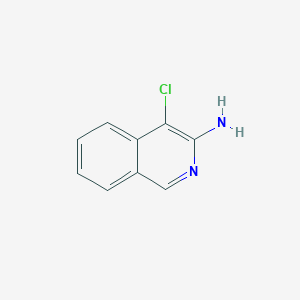

4-Chloroisoquinolin-3-amine

概述

描述

4-Chloroisoquinolin-3-amine is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the synthesis of various biologically active molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroisoquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . This method depends on the nature of the nitrogen substrates used. For instance, ammonia or primary amines can smoothly afford 3-aminoisoquinolines with good yields, whereas secondary amines are less efficient .

Another method involves the cyclization of arylmethylazapropenylium perchlorates . Additionally, the Cu(I)-catalyzed cyclocondensation of o-iodobenzylamine and acetonitriles and the palladium-catalyzed α-arylation reaction of tert-butyl cyanoacetate followed by in situ trapping with an electrophile and aromatization with ammonium chloride are also used.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed as an efficient method for the construction of 3-aminoisoquinolines .

化学反应分析

Types of Reactions: 4-Chloroisoquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines .

科学研究应用

Chemistry

4-Chloroisoquinolin-3-amine is widely used as a precursor in the synthesis of complex organic molecules. It participates in various chemical reactions, including:

- C–N bond formation : It can be involved in palladium-catalyzed cross-coupling reactions to synthesize anilines and their derivatives .

- Synthesis of heterocycles : The compound serves as a starting material for synthesizing other heterocyclic compounds, which are crucial in drug development.

Biology

In biological research, this compound has been studied for its potential as:

- Enzyme inhibitors : Its ability to interact with specific enzymes makes it a candidate for developing enzyme inhibitors.

- Receptor antagonists : The compound's structure allows it to block receptor sites, influencing various biological pathways.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Anticancer agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines, suggesting potential use in cancer therapy .

- Antimicrobial properties : Studies have shown that it may possess antimicrobial activities, making it relevant for developing new antibiotics.

Industrial Applications

This compound finds utility in industrial sectors, particularly in:

- Pharmaceutical production : It is used as an intermediate in synthesizing various pharmaceuticals.

- Agrochemicals : The compound contributes to the development of agrochemicals, enhancing agricultural productivity.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives of this compound on breast cancer cell lines (MCF7 and MDA-MB468). The results demonstrated that certain derivatives exhibited significant cytotoxicity, indicating their potential as anticancer agents .

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound derivatives against common pathogens. The findings revealed promising activity against several bacterial strains, supporting further investigation into its use as an antibiotic.

作用机制

The mechanism of action of 4-Chloroisoquinolin-3-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on its structure and the functional groups present. The pathways involved include inhibition of enzyme activity or blocking of receptor sites, leading to various biological effects .

相似化合物的比较

3-Aminoisoquinoline: Similar in structure but lacks the chloro group.

4-Chloroquinoline: Similar in structure but differs in the position of the amine group.

Isoquinoline: The parent compound without any substituents.

Uniqueness: 4-Chloroisoquinolin-3-amine is unique due to the presence of both the chloro and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and drug development .

生物活性

4-Chloroisoquinolin-3-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

This compound has a molecular formula of C_9H_7ClN_2 and features a chloro substituent on the isoquinoline ring. The presence of the amino group at the 3-position enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from isoquinoline structures have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, a study reported that certain isoquinoline derivatives exhibited IC50 values in the low micromolar range against A549 lung cancer cells, indicating their potential as effective anticancer agents .

Table 1: Cytotoxic Activity of Isoquinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 2.3 |

| Chalcone 3e | A549 (Lung) | 0.031 |

| Chalcone 3f | A549 (Lung) | 0.023 |

The mechanism of action appears to involve apoptosis induction through upregulation of pro-apoptotic genes such as p53 and Bax while downregulating anti-apoptotic genes like Bcl-2 .

Inhibition of Kinases

This compound has also been investigated for its inhibitory effects on various kinases. Notably, it has shown activity against p70S6Kβ, a kinase involved in cell growth and proliferation. This suggests that derivatives of this compound could be explored for their roles in targeting signaling pathways associated with cancer progression .

Table 2: Kinase Inhibition Activity

| Compound | Target Kinase | Inhibition Activity |

|---|---|---|

| This compound | p70S6Kβ | Significant |

| SAR-020106 | CHK1 | IC50 = 2.1 nM |

Case Studies

In a notable case study, researchers synthesized various derivatives of this compound and evaluated their biological activities. One derivative demonstrated enhanced selectivity and potency against CHK1 compared to other isoquinoline analogs, indicating the importance of structural modifications in enhancing biological efficacy .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. The compound's interaction with specific receptors and enzymes facilitates the induction of apoptosis in cancer cells through intrinsic pathways, which is critical for developing new cancer therapies .

属性

IUPAC Name |

4-chloroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTOQNJGUHMDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630824 | |

| Record name | 4-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66729-00-8 | |

| Record name | 4-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。